N-Butyl-3-isopropoxyaniline
Description
N-Butyl-3-isopropoxyaniline is an aromatic amine derivative featuring a benzene ring substituted with an isopropoxy group at the 3-position and an n-butyl chain attached to the nitrogen atom. Its structure combines lipophilic (n-butyl and isopropoxy) groups, influencing solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-butyl-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H21NO/c1-4-5-9-14-12-7-6-8-13(10-12)15-11(2)3/h6-8,10-11,14H,4-5,9H2,1-3H3 |
InChI Key |
WTMQYNRFOZOBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of N-Butyl-3-isopropoxyaniline and its analogs:
Physicochemical Properties
- Lipophilicity: The n-butyl and isobutyl groups in this compound and its isobutyl analog confer similar lipophilicity. However, the branched isobutyl chain may reduce crystallinity compared to the linear n-butyl chain .
- Steric Effects: The bulky 2,5-dimethylphenoxy group in ’s compound introduces significant steric hindrance, which could impede interactions with enzymes or receptors compared to simpler alkyl chains .
Critical Analysis of Divergent Evidence
- vs.
- : The taxane derivatives (e.g., n-butyl analog3) are unrelated to aniline chemistry but highlight the broader context of alkyl chain optimization in drug design .
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